

Architectural and Mechanistic Guide to Lys(Mca)-OH in Fluorogenic Peptide Design

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Lys(Mca)-OH

Cat. No.: B13731135

[Get Quote](#)

Executive Summary

In the landscape of structural biology and drug discovery, quantifying proteolytic activity with high temporal resolution is critical. **Lys(Mca)-OH**—formally N-

-(7-methoxycoumarin-4-yl)acetyl-L-lysine—is a specialized fluorescent amino acid derivative engineered specifically for this purpose. By serving as the donor fluorophore in Förster Resonance Energy Transfer (FRET) systems, it enables the synthesis of internally quenched peptide substrates.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the chemical architecture of **Lys(Mca)-OH**, explain the causality behind its photophysical mechanics, and provide self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS) and subsequent enzymatic assays.

Chemical Architecture & Photophysical Properties

The utility of **Lys(Mca)-OH** stems from its precise molecular geometry. The core is an L-lysine backbone, providing native biological compatibility and a standard

-carboxyl group for peptide bond formation. The

-amino side chain is covalently conjugated via an amide linkage to 7-methoxycoumarin-4-acetic acid (Mca), a robust fluorophore [1](#)[1].

For synthetic applications, it is commercially supplied as Fmoc-Lys(Mca)-OH (CAS: 386213-32-7), where the

-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group [2](#)[2]. This specific protection strategy allows the Mca fluorophore to be positioned at any internal residue within a peptide sequence, rather than being restricted to the N-terminus.

Quantitative Data: Chemical & Photophysical Specifications

Table 1: Chemical Properties of Fmoc-Lys(Mca)-OH

Property	Specification
----------	---------------

| Chemical Name | N-

-Fmoc-N-

-(7-methoxycoumarin-4-acetyl)-L-lysine || CAS Number | 386213-32-7 || Molecular Formula |

C

H

N

|| Molecular Weight | 584.62 g/mol || Solubility | DMF, DMSO, NMP |

Table 2: Photophysical Properties of the Mca Fluorophore

Property	Value
----------	-------

| Excitation Maximum (

) | 325 – 328 nm | | Emission Maximum (

) | 392 – 393 nm | | Extinction Coefficient (

) | ~14,500 M

cm

| | Quantum Yield (

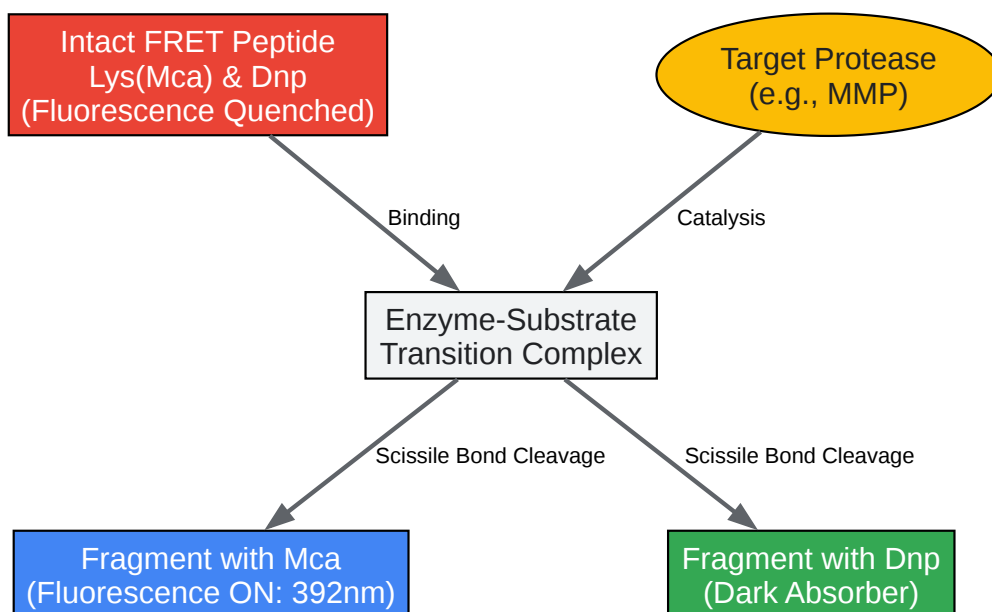
) | 0.49 | | Optimal Quencher Pairing | Dnp (2,4-dinitrophenyl) or Dabcyl |

Mechanistic Principle: FRET in Protease Assays

The primary application of **Lys(Mca)-OH** is the construction of internally quenched fluorogenic substrates for proteases such as Matrix Metalloproteinases (MMPs) and muralytic enzymes [3](#)[3].

The Causality of the Mca/Dnp Pair: FRET efficiency requires strict spectral overlap between the donor's emission and the acceptor's excitation. The emission spectrum of Mca (

~392 nm) perfectly overlaps with the broad absorption shoulder of the 2,4-dinitrophenyl (Dnp) group [4](#)[4]. When synthesized into an intact peptide, the spatial proximity (10–100 Å) of Lys(Mca) and Lys(Dnp) on opposite sides of a scissile bond ensures that Mca's fluorescence is non-radiatively quenched. Upon enzymatic cleavage, the fragments diffuse apart, breaking the FRET proximity rule and restoring a brilliant fluorescence signal at 392 nm.



[Click to download full resolution via product page](#)

FRET-based protease cleavage mechanism using Lys(Mca) and Dnp.

Experimental Methodology: SPPS Integration

Strategic Causality: Why use pre-conjugated Fmoc-Lys(Mca)-OH instead of post-synthetic labeling? Post-synthetic conjugation of an Mca-NHS ester to a free amine requires orthogonal protection strategies (e.g., Mtt removal) and solution-phase coupling, which frequently suffers from incomplete reactions and complex HPLC purification. Utilizing Fmoc-Lys(Mca)-OH as a standard building block guarantees 100% stoichiometric incorporation of the fluorophore exactly at the targeted residue during automated SPPS, maximizing crude yield and preserving sequence integrity.



[Click to download full resolution via product page](#)

Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-**Lys(Mca)-OH**.

Step-by-Step SPPS Protocol

- Resin Swelling: Suspend the solid support (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.
- Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Mechanism: Piperidine abstracts the acidic proton of the fluorenyl ring, initiating -elimination to expose the primary amine.
- Coupling: Prepare a solution of 3 equivalents of Fmoc-**Lys(Mca)-OH**, 3 eq PyBOP, and 6 eq DIPEA in DMF. Agitate with the resin for 90 minutes. Mechanism: The coumarin side-chain introduces steric hindrance; utilizing PyBOP (a highly efficient phosphonium coupling reagent) ensures rapid formation of the active ester, preventing deletion sequences.
- Washing & Elongation: Wash with DMF (5 × 1 min) and continue iterative SPPS for the remaining sequence.

- **Global Cleavage:** Treat the dried resin with TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
Mechanism: The Mca fluorophore is highly stable under strongly acidic conditions, allowing simultaneous cleavage of the peptide from the resin and global deprotection without fluorophore degradation [1\[1\]](#).

Application Protocol: Self-Validating Fluorogenic Assay

To ensure scientific integrity, any enzymatic assay utilizing an Mca/Dnp FRET peptide must be a self-validating system. The following protocol embeds internal controls to rule out spontaneous hydrolysis, instrument noise, and off-target cleavage.

Step-by-Step Assay Methodology

Step 1: Substrate Preparation Reconstitute the purified Lys(Mca)-peptide in anhydrous DMSO to a 10 mM stock. **Causality:** DMSO prevents premature aqueous hydrolysis and maintains the hydrophobic peptide in a fully solvated state.

Step 2: Self-Validating Matrix Setup In a 96-well black microtiter plate, establish the following conditions (Total volume: 100

L/well):

- **Blank Control:** 100

L Assay Buffer. (Establishes baseline instrument noise).

- **Background Control:** 90

L Buffer + 10

L Substrate (10

M final). (Monitors spontaneous hydrolysis of the peptide).

- **Specificity Control:** 80

L Buffer + 10

L Substrate + 10

L Specific Inhibitor (e.g., EDTA for MMPs) + Enzyme. (Proves the fluorescent signal is strictly driven by the target active site).

- 100% Cleavage Control: 80

L Buffer + 10

L Substrate + 10

L broad-spectrum protease (e.g., Proteinase K). (Defines the maximum dynamic range of the Mca/Dnp FRET pair).

- Experimental Wells: 80

L Buffer + 10

L Substrate + 10

L Target Enzyme.

Step 3: Kinetic Acquisition Monitor fluorescence continuously using a microplate reader set to

= 325 nm and

= 392 nm at 37°C. Acquire readings every 60 seconds for 60 minutes.

Step 4: Data Transformation Extract the initial velocity (

) from the linear phase of the reaction curve (measured in Relative Fluorescence Units/sec).

Convert RFU to molar product formed using the 100% Cleavage Control as a calibration standard to determine precise catalytic efficiency (

).

References

- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases Source: NIH PMC
URL:[\[Link\]](#)[4]

- Fluorogenic Substrate for Monitoring Activity of Muralytic Enzymes Source: ACS Omega
URL:[\[Link\]](#)^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chempep.com [chempep.com]
- 2. Fmoc-Lys(Mca)-OH Novabiochem 386213-32-7 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Architectural and Mechanistic Guide to Lys(Mca)-OH in Fluorogenic Peptide Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13731135/docs#architectural-and-mechanistic-guide-to-lys-mca-oh-in-fluorogenic-peptide-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)